Ethyl 6-(4-biphenyl)-6-oxohexanoate is a synthetic organic compound characterized by its unique structure, which includes an ester and a ketone functional group along with a biphenyl substituent. This compound has garnered interest due to its potential applications in various fields, including organic synthesis, polymer chemistry, and medicinal chemistry.
Ethyl 6-(4-biphenyl)-6-oxohexanoate is synthesized primarily through the esterification of 6-(4-biphenyl)-6-oxohexanoic acid with ethanol, typically in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often involve refluxing to ensure complete conversion to the ester form.
This compound falls under the category of esters, specifically those derived from carboxylic acids and alcohols. Its structure can be classified as a ketone due to the presence of the carbonyl group adjacent to the biphenyl moiety.
The synthesis of ethyl 6-(4-biphenyl)-6-oxohexanoate can be achieved via various methods, with the most common being:
The reaction typically requires careful control of temperature and time to optimize yield and purity. Common purification methods post-synthesis include distillation or recrystallization.
Ethyl 6-(4-biphenyl)-6-oxohexanoate has a molecular formula of and a molecular weight of approximately . The structure features a hexanoate backbone with a keto group at the 6-position and a biphenyl substituent.
Property | Value |
---|---|
Molecular Formula | C20H22O3 |
Molecular Weight | 310.39 g/mol |
IUPAC Name | Ethyl 6-oxo-4,6-diphenylhexanoate |
InChI | InChI=1S/C20H22O3/c1-2-23-20(22)14-13-18(16-9-5-3-6-10-16)15-19(21)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3 |
Canonical SMILES | CCOC(=O)CCC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Ethyl 6-(4-biphenyl)-6-oxohexanoate can undergo several types of chemical reactions:
The specific products formed during these reactions depend on the conditions and reagents used. For example:
The mechanism of action for ethyl 6-(4-biphenyl)-6-oxohexanoate involves its interaction with biological targets. The biphenyl moiety may interact with various enzymes and receptors, potentially modulating their activity. The ester functionality allows for hydrolysis in biological systems, releasing active components that may exhibit biological activity.
Ethyl 6-(4-biphenyl)-6-oxohexanoate is typically characterized by its physical state as a liquid at room temperature with a distinct odor.
The compound exhibits reactivity typical of esters and ketones:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Ethyl 6-(4-biphenyl)-6-oxohexanoate has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2